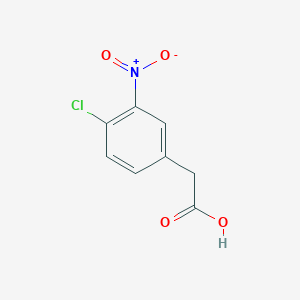

4-Chloro-3-nitrophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCECMNMNJYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958824 | |

| Record name | (4-Chloro-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-68-7 | |

| Record name | (4-Chloro-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-nitrophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid (CAS 37777-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrophenylacetic acid, with the CAS number 37777-68-7, is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its unique molecular architecture, featuring a phenylacetic acid core substituted with both a chloro and a nitro group, imparts a high degree of reactivity and selectivity, making it a valuable building block for complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for professionals in research and development.

Physicochemical Properties

This compound is a pale yellow powder at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 37777-68-7 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [1][3] |

| Molecular Weight | 215.59 g/mol | [1][3] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 101-107 °C | [1] |

| Purity | ≥ 95-97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary strategies are outlined below.

Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile

A common and direct route to phenylacetic acids is the hydrolysis of the corresponding benzyl nitrile. This method is typically high-yielding and proceeds in two main stages: the synthesis of the nitrile intermediate followed by its hydrolysis.

Workflow for Synthesis via Nitrile Hydrolysis

A generalized workflow for the synthesis of this compound via nitrile hydrolysis.

Step-by-Step Experimental Protocol:

a) Synthesis of 2-(4-chloro-3-nitrophenyl)acetonitrile:

-

Starting Material: 4-Chloro-3-nitrobenzyl chloride (or bromide).

-

Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent system, such as a mixture of ethanol and water or a polar aprotic solvent like DMSO.

-

Procedure:

-

Dissolve the 4-chloro-3-nitrobenzyl halide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add an aqueous or ethanolic solution of sodium cyanide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench any excess cyanide with an appropriate reagent (e.g., sodium hypochlorite solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

-

Purify the product by recrystallization or column chromatography.

-

b) Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile:

-

Starting Material: 2-(4-chloro-3-nitrophenyl)acetonitrile.

-

Reagents: A strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Procedure (Acid-Catalyzed):

-

In a round-bottom flask, combine the nitrile with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a basic workup is not performed) or by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. This reaction is particularly useful when the corresponding acetophenone is readily available.

Workflow for the Willgerodt-Kindler Reaction

A generalized workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Step-by-Step Experimental Protocol:

a) Synthesis of the Thioamide Intermediate:

-

Starting Material: 4-Chloro-3-nitroacetophenone.

-

Reagents: Elemental sulfur and a secondary amine, typically morpholine.

-

Procedure:

-

In a flask equipped with a reflux condenser, mix the 4-chloro-3-nitroacetophenone, sulfur, and morpholine.

-

Heat the mixture to reflux. The reaction is often carried out at a temperature high enough to melt the sulfur.

-

Maintain the reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the crude thioamide.

-

Collect the solid by filtration and wash with water.

-

b) Hydrolysis of the Thioamide:

-

Starting Material: The crude thioamide from the previous step.

-

Reagents: A strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Procedure (Base-Catalyzed):

-

Suspend the crude thioamide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to effect hydrolysis. The reaction can be monitored by the evolution of morpholine and hydrogen sulfide.

-

After completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain pure this compound.

-

Applications in Drug Development and Agrochemicals

The strategic placement of the chloro and nitro groups on the phenylacetic acid scaffold makes this compound a versatile precursor for a variety of bioactive molecules.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1] The phenylacetic acid moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The chloro and nitro substituents provide handles for further chemical modifications to modulate the pharmacological activity and pharmacokinetic properties of the final drug molecule.

Agrochemical Synthesis

In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides.[1] The specific substitution pattern can be tailored to interact with biological pathways in target organisms, leading to effective weed and pest control.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. The methylene protons would likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N stretching vibrations of the nitro group, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis can be achieved through established chemical routes, and its reactivity allows for the creation of a wide range of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in these fields.

References

physical and chemical properties of 4-Chloro-3-nitrophenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-Chloro-3-nitrophenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 37777-68-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its core physical and chemical properties, provides validated protocols for its synthesis and characteristic reactions, and offers expert interpretation of its spectral data. This guide is intended for researchers, chemists, and process development scientists who require a thorough understanding of this versatile molecule for applications in organic synthesis and drug discovery.

Chemical Identity and Structure

This compound is a substituted phenylacetic acid derivative. The presence of three distinct functional moieties—a carboxylic acid, an aromatic nitro group, and a chloro substituent—imparts a unique combination of reactivity and electronic properties, making it a valuable building block for more complex molecules.

-

IUPAC Name: 2-(4-Chloro-3-nitrophenyl)acetic acid

-

Synonyms: 4-Chloro-3-nitrobenzeneacetic acid, (4-chloro-3-nitrophenyl)acetic acid

-

CAS Number: 37777-68-7

-

Molecular Formula: C₈H₆ClNO₄

-

Molecular Weight: 215.59 g/mol

The molecular structure features a benzene ring substituted at position 1 with an acetic acid group, at position 4 with a chlorine atom, and at position 3 with a nitro group.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Pale yellow powder | |

| Melting Point | 101-107 °C | [1] |

| Boiling Point | 401.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.532 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.91 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in methanol. | [2] |

| Storage Temperature | 0-8 °C, Sealed in dry conditions. |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(4-chloro-3-nitrophenyl)acetonitrile. The following protocol is adapted from a validated procedure for a structurally analogous compound, demonstrating high reliability and yield.[3][4]

Caption: Workflow for the synthesis and purification of this compound.

Protocol: Acid Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile

Causality: This protocol utilizes strong acid (H₂SO₄) and heat to hydrolyze the nitrile (-C≡N) group to a carboxylic acid (-COOH). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[4] Using a mixture of concentrated acid and water provides the necessary catalytic and stoichiometric reagents.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a dilute sulfuric acid solution by cautiously adding 3 volumes of concentrated sulfuric acid to 2 volumes of water.

-

Expert Insight: The order of addition (acid to water) is critical to safely dissipate the heat of dilution. The specific concentration is optimized to ensure efficient hydrolysis while minimizing charring, a common side reaction in vigorous acid-catalyzed reactions.[3]

-

-

Initiation: To the stirred, warm acid solution, add 2-(4-chloro-3-nitrophenyl)acetonitrile in portions. An exothermic reaction will commence.

-

Reflux: Once the initial exotherm subsides, heat the mixture to a gentle boil (reflux) for approximately 15-30 minutes. The reaction is typically complete when the oily nitrile layer has fully dissolved.

-

Self-Validation: Completion can be monitored by thin-layer chromatography (TLC), sampling the reaction mixture periodically and eluting against a standard of the starting material.

-

-

Workup: Cool the reaction mixture slightly and carefully pour it over an equal volume of crushed ice with stirring. This precipitates the crude product while keeping inorganic salts in solution.

-

Isolation: Cool the slurry in an ice bath to below 0°C to maximize precipitation. Collect the crude this compound by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with several portions of ice-cold water to remove residual sulfuric acid. For high purity, recrystallize the crude solid from boiling water. The product's solubility is low in cold water but increases significantly at higher temperatures, allowing for effective purification.[3]

-

Drying: Dry the purified, pale-yellow crystalline product under vacuum to a constant weight. The expected melting point should be in the range of 101-107°C.[1]

Spectroscopic Characterization

Full experimental spectra for this compound are not widely published. However, based on its structure and data from close analogues, a detailed and reliable interpretation can be provided.

¹H NMR Spectroscopy (Expected)

-

Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets.

-

The proton at C5 (between the Cl and CH₂COOH groups) is expected to be a doublet, coupled to the proton at C6.

-

The proton at C6 (adjacent to the CH₂COOH group) will likely be a doublet of doublets, coupled to both the C5 and C2 protons.

-

The proton at C2 (adjacent to the nitro group) will be the most deshielded due to the strong electron-withdrawing effect of the NO₂ group and will appear as a doublet.

-

-

Methylene Protons (approx. 3.7 ppm): The two protons of the CH₂ group will appear as a sharp singlet. Its chemical shift is downfield from a typical alkyl proton due to the deshielding effects of the adjacent aromatic ring and carboxylic acid group.

-

Carboxylic Acid Proton (10-12 ppm): The acidic proton of the -COOH group will appear as a broad singlet, significantly downfield. Its presence can be confirmed by a D₂O exchange experiment, which will cause the peak to disappear.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon (approx. 175-178 ppm): The carboxylic acid carbon is the most deshielded non-aromatic carbon.

-

Aromatic Carbons (120-150 ppm): Six distinct signals are expected. The carbon bearing the nitro group (C3) and the carbon bearing the chloro group (C4) will be significantly influenced by the substituents. The carbon attached to the acetic acid moiety (C1) will also have a characteristic shift.

-

Methylene Carbon (approx. 40-42 ppm): The CH₂ carbon signal will appear in the aliphatic region, shifted downfield by the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands are expected: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. It serves as a precursor in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals.[4]

Caption: Key reaction pathways for this compound.

Fischer Esterification

Causality: The direct conversion of the carboxylic acid to its corresponding ester is achieved by heating with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium-limited reaction. To drive the reaction to completion, the alcohol is typically used in large excess (acting as the solvent), and/or water is removed as it is formed.[5][6]

Protocol: Synthesis of Methyl 4-Chloro-3-nitrophenylacetate

-

Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir until the reaction is complete (monitor by TLC).[5]

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester product.

Reduction of the Nitro Group

Causality: The nitro group is readily reduced to a primary amine, a crucial transformation for building many pharmaceutical scaffolds. Catalytic hydrogenation is a clean and efficient method. The catalyst (e.g., Palladium on Carbon) facilitates the reaction between hydrogen gas and the nitro group on the catalyst surface.

Protocol: Synthesis of 2-(3-Amino-4-chlorophenyl)acetic acid

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas (typically via a balloon or a pressurized system).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once complete, carefully purge the vessel again with an inert gas to remove excess hydrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Safety Note: The catalyst can be pyrophoric upon exposure to air after the reaction; ensure the filter cake is kept wet with solvent during filtration and handled appropriately.

-

-

Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid product, which can be purified by recrystallization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Hazard Statements: H315 (Causes skin irritation).[1]

-

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

-

Incompatible Materials: Strong oxidizing agents.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a synthetically versatile intermediate whose value is defined by the orthogonal reactivity of its functional groups. The carboxylic acid allows for the formation of esters and amides, while the nitro group can be readily converted into an amine, opening pathways to a wide array of heterocyclic and substituted aniline structures. The protocols and data presented in this guide provide a robust framework for the effective use and understanding of this compound in a research and development setting.

References

- 1. echemi.com [echemi.com]

- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

4-Chloro-3-nitrophenylacetic acid molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in various fields of chemical synthesis.[1] Its molecular architecture, featuring a phenylacetic acid core functionalized with both a chloro and a nitro group, imparts a unique reactivity profile that is highly valued by researchers and synthetic chemists.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. The strategic placement of the electron-withdrawing nitro group and the halogen substituent makes this compound a versatile building block for creating more complex molecular entities.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties of a compound is fundamental to its application in scientific research and development.

Molecular Identity and Weight

The defining characteristics of this compound are summarized below:

The structure consists of a benzene ring substituted at position 1 with an acetic acid group (-CH₂COOH), at position 4 with a chlorine atom (-Cl), and at position 3 with a nitro group (-NO₂). This specific arrangement of functional groups dictates the molecule's chemical behavior and reactivity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 101-107 °C | [1][6][8] |

| Boiling Point | 401.6±30.0 °C (Predicted) | [6][8] |

| Density | 1.532±0.06 g/cm³ (Predicted) | [6][8] |

| Solubility | Soluble in Methanol | [8] |

| Storage Conditions | 0-8°C, Sealed in dry, Room Temperature | [1][8] |

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed in readily available literature, however, analogous compounds like 4-Chloro-3-nitrobenzoic acid provide insight into plausible synthetic routes. A common method involves the nitration of a para-substituted chlorobenzene derivative. For instance, the synthesis of the related 4-Chloro-3-nitrobenzoic acid is achieved through the nitration of p-chlorobenzoic acid.[9]

Illustrative Synthetic Pathway: Nitration of p-Chlorophenylacetic Acid

A logical and established approach for synthesizing the target molecule would be the direct nitration of 4-chlorophenylacetic acid. The presence of the chloro and alkyl acid groups on the benzene ring directs the incoming nitro group primarily to the position ortho to the acetic acid group and meta to the chloro group.

Caption: Conceptual synthesis workflow.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method based on standard nitration procedures for similar aromatic compounds.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.

-

Addition of Starting Material: Slowly add 4-chlorophenylacetic acid to the cooled sulfuric acid while maintaining the temperature below 10°C. Stir until all the solid has dissolved.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility stems from the presence of multiple reactive sites that can be selectively modified.

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). The chlorine atom can also participate in nucleophilic substitution reactions. This multi-functionality allows for the construction of complex molecular scaffolds. While specific drug synthesis pathways involving this exact molecule are proprietary, its structural analog, 4-Chloro-3-nitrobenzoic acid, is noted for its significant contribution to the synthesis of a wide range of APIs.[2]

Agrochemical Synthesis

In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides.[1] The structural motifs present in this compound are found in many biologically active compounds that can modulate biochemical pathways in target organisms like weeds and fungi.[1]

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds use in analytical chemistry and polymer chemistry.[1] It can be employed in analytical methods for the detection and quantification of other chemicals and can act as a monomer or building block in the creation of specialty polymers.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its unique molecular structure, characterized by the presence of a carboxylic acid, a chloro group, and a nitro group, provides multiple avenues for synthetic modification, making it an essential building block for the creation of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6ClNO4 | CID 1501909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 37777-68-7 [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 37777-68-7 [chemicalbook.com]

- 8. This compound CAS#: 37777-68-7 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of 4-Chloro-3-nitrophenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the principles, determination, and theoretical analysis of the solubility of 4-Chloro-3-nitrophenylacetic acid in organic solvents. While specific experimental data for this compound is not extensively published, this document establishes a comprehensive framework for its evaluation. We leverage detailed solubility data from a closely related analogue, 4-nitrophenylacetic acid, to illustrate experimental methodologies, analyze solvent effects, and provide a predictive basis for understanding the behavior of this compound. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to conduct rigorous solubility assessments.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory, analgesic, and agrochemical agents.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chloro substituent, imparts a unique combination of polarity and reactivity. The successful progression of any new chemical entity from laboratory-scale synthesis to a viable drug product is fundamentally dependent on its solubility.

Key processes influenced by solubility include:

-

Reaction Kinetics and Synthesis: Ensuring reactants are in the solution phase is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a desired crystalline form (polymorph) with high purity.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating viable dosage forms, whether for oral, topical, or parenteral administration.

-

Bioavailability: For an API to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation.

Understanding the solubility profile of this compound in a range of organic solvents is, therefore, not merely an academic exercise but a prerequisite for its efficient and effective development.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary determinants of its solubility. The interplay of these characteristics with the properties of a solvent dictates the extent of dissolution.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Melting Point | 106.0 to 110.0 °C | [1][2][3] |

| Appearance | White to light yellow powder/crystal | |

| pKa (Predicted) | 3.91 ± 0.10 | [1] |

| XLogP3 (Predicted) | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

The presence of a carboxylic acid group (a hydrogen bond donor and acceptor), a nitro group, and a chloro group contributes to the molecule's overall polarity. The predicted XLogP3 value of 1.8 suggests a moderate degree of lipophilicity. This structural combination indicates that this compound will exhibit preferential solubility in polar organic solvents, with limited solubility in nonpolar hydrocarbons and potentially moderate solubility in water.

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the Gibbs free energy of mixing (ΔGmix), which must be negative for dissolution to occur spontaneously. This is a function of the enthalpy (ΔHmix) and entropy (ΔSmix) of mixing. In simple terms, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The principle of "like dissolves like" is a useful heuristic. Solvents that can form similar intermolecular interactions with the solute will be more effective. For this compound, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond and its carbonyl and nitro groups can accept hydrogen bonds. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMF, acetone) are expected to be effective.

-

Dipole-Dipole Interactions: The nitro and chloro groups create significant dipole moments in the molecule, favoring interactions with polar solvents.

-

Van der Waals Forces: The phenyl ring contributes to nonpolar interactions, allowing for some solubility in less polar solvents.

The following diagram illustrates the primary intermolecular forces at play between the solute and representative solvent types.

Caption: Intermolecular forces governing solubility.

Case Study: Solubility of 4-Nitrophenylacetic Acid in Organic Solvents

In the absence of comprehensive published data for this compound, we present data for the structurally similar compound, 4-nitrophenylacetic acid, from a study by Zhao et al.[4] This serves as an excellent proxy to understand the expected solubility trends and the impact of different solvent classes. The chloro-substituent in our target compound is expected to slightly increase lipophilicity and molecular weight, which may lead to modest quantitative differences, but the qualitative trends should be highly comparable.

The following table summarizes the mole fraction solubility (x₁) of 4-nitrophenylacetic acid in various solvents at 298.15 K (25 °C), ranked from highest to lowest solubility.[4]

| Solvent | Solvent Type | Mole Fraction (x₁) at 298.15 K |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.2312 |

| Methanol | Polar Protic | 0.1477 |

| N,N-Dimethylacetamide (DMA) | Polar Aprotic | 0.1341 |

| Ethanol | Polar Protic | 0.0984 |

| n-Propanol | Polar Protic | 0.0801 |

| n-Butanol | Polar Protic | 0.0664 |

| Ethyl Acetate | Polar Aprotic | 0.0617 |

| Isopropanol | Polar Protic | 0.0592 |

| Isobutanol | Polar Protic | 0.0489 |

| Acetonitrile | Polar Aprotic | 0.0431 |

| Ethylene Glycol | Polar Protic | 0.0191 |

| Water | Polar Protic | 0.0019 |

| Cyclohexane | Nonpolar | 0.0001 |

Analysis of Results:

-

Highest Solubility: The highest solubility is observed in highly polar aprotic solvents like DMF and DMA, and in polar protic methanol. This is attributable to strong dipole-dipole interactions and, in the case of methanol, strong hydrogen bonding.[4]

-

Alcohol Series: Within the primary straight-chain alcohols (methanol, ethanol, n-propanol, n-butanol), solubility decreases as the alkyl chain length increases. This is because the nonpolar character of the solvent increases, reducing its compatibility with the polar solute.

-

Polar vs. Nonpolar: There is a dramatic drop in solubility when moving from polar solvents to a nonpolar solvent like cyclohexane, underscoring the dominant role of the polar functional groups on the solute.

-

Water Solubility: The solubility in water is low, likely due to the hydrophobic nature of the chlorophenyl group, which disrupts the strong hydrogen-bonding network of water.

Based on this data, we can predict that this compound will also be most soluble in polar solvents like DMF, DMA, and short-chain alcohols, and least soluble in nonpolar solvents like cyclohexane and heptane.

Experimental Determination of Solubility: A Standard Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[2] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.

Workflow for Shake-Flask Solubility Determination

References

A Technical Guide to 4-Chloro-3-nitrophenylacetic Acid: Synthesis, Reactivity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrophenylacetic acid is a versatile bifunctional aromatic compound that holds significant potential as a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique electronic and steric properties, conferred by the presence of a carboxylic acid moiety, a nitro group, and a chlorine atom on the phenyl ring, make it a valuable building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and potential research applications of this compound, offering a valuable resource for researchers and professionals in the field of chemical synthesis and drug discovery.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the CAS Number 37777-68-7, is a pale yellow solid at room temperature.[1][2] Its molecular structure, featuring a phenylacetic acid backbone substituted with both an electron-withdrawing nitro group and a halogen, imparts a unique reactivity profile that can be strategically exploited in organic synthesis.[3][4] The presence of these functional groups allows for a variety of chemical transformations, positioning this compound as a crucial starting material or intermediate for the synthesis of more complex molecules with desired biological or material properties.[3] This guide will delve into the synthetic pathways to access this molecule, explore the reactivity of its key functional groups, and highlight its demonstrated and potential applications in various research domains.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Appearance | Pale yellow powder | [4] |

| Melting Point | 101-107 °C | [4] |

| CAS Number | 37777-68-7 | [1][2] |

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the acetic acid side chain onto a pre-functionalized benzene ring or the modification of a starting material already possessing the carboxymethyl group.

Oxidation of 4-Chloro-3-nitrotoluene

Conceptual Experimental Protocol (Adaptation from a similar synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 4-chloro-3-nitrotoluene in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol) is prepared.

-

Addition of Oxidant: Potassium permanganate (KMnO₄) is added portion-wise to the heated reaction mixture. The reaction is typically exothermic and requires careful control of the addition rate to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and by thin-layer chromatography (TLC) analysis of the reaction mixture.

-

Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.

Caption: Oxidation of 4-chloro-3-nitrotoluene.

Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile

Another classical and reliable route to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile). This method involves the conversion of the nitrile functional group into a carboxylic acid under either acidic or basic conditions. A detailed procedure for the hydrolysis of the closely related p-nitrobenzyl cyanide to p-nitrophenylacetic acid using aqueous sulfuric acid is well-documented and can serve as a strong basis for a protocol for this compound.[6]

Conceptual Experimental Protocol (Based on a similar synthesis):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 4-chloro-3-nitrophenylacetonitrile is mixed with a solution of aqueous sulfuric acid.

-

Hydrolysis: The mixture is heated to reflux for a specified period. The progress of the hydrolysis can be monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The collected solid is washed with cold water and then purified by recrystallization from boiling water or another appropriate solvent to afford pure this compound.

Caption: Hydrolysis of 4-chloro-3-nitrophenylacetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the carboxylic acid, the nitro group, and the chlorine atom.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a range of derivatives.[7][8]

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters.

-

Amide Formation: Conversion to the acid chloride followed by reaction with an amine, or direct coupling with an amine using a coupling agent (e.g., DCC), produces amides.

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, a key intermediate for the synthesis of esters and amides.[3][8]

Caption: Reactions of the carboxylic acid group.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine, opening up a plethora of synthetic possibilities.[9] The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions.

Several reagents can be employed for the selective reduction of the nitro group in the presence of the chloro and carboxylic acid functionalities.[10]

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method.[10] Care must be taken with Pd/C as it can sometimes lead to dehalogenation.

-

Metal/Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for nitro group reduction.[9]

-

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can also be used for this transformation.

Caption: Reduction of the nitro group.

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful tool for introducing diverse substituents onto the aromatic ring.

The general mechanism for SₙAr involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Potential Research Applications

The unique structural features of this compound make it a highly attractive starting material for the synthesis of novel compounds with potential applications in several areas of research and development.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

Phenylacetic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. This compound serves as a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: While its direct use in the synthesis of blockbuster NSAIDs like Diclofenac has not been substantiated in the readily available literature, the phenylacetic acid core is a common feature in many anti-inflammatory drugs. The functional handles on this compound allow for the exploration of novel derivatives with potentially improved efficacy or a different side-effect profile.

-

Antimicrobial Agents: The synthesis of novel heterocyclic compounds from this compound is a promising avenue for the discovery of new antimicrobial agents. For instance, the amino derivative obtained after nitro group reduction can be used as a precursor for the synthesis of benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles, many of which are known to possess antibacterial and antifungal properties.

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of enzyme inhibitors. The carboxylic acid can interact with active site residues, while the substituted phenyl ring can be tailored to fit into specific binding pockets.

Agrochemicals: Development of Herbicides and Fungicides

Substituted phenylacetic acids and their derivatives have found applications in the agrochemical industry as herbicides and plant growth regulators.[3] The presence of the chloro and nitro groups on the aromatic ring of this compound can contribute to the herbicidal or fungicidal activity of the final molecule.[3] Researchers can utilize this intermediate to synthesize novel compounds and screen them for their potential as effective and selective crop protection agents.

Materials Science: Building Blocks for Functional Polymers

The bifunctional nature of this compound, with its carboxylic acid and reactive aromatic ring, makes it a potential monomer or building block for the synthesis of specialty polymers. The carboxylic acid can be used for polyester or polyamide formation, while the aromatic ring can be further functionalized to introduce specific properties into the polymer backbone.

Conclusion

This compound is a synthetically valuable intermediate with a rich and versatile chemical reactivity. Its three distinct functional groups offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of more complex molecules. While its application in the synthesis of specific well-known pharmaceuticals is not prominently documented, its potential as a scaffold for the discovery of novel anti-inflammatory, antimicrobial, and agrochemical agents is significant. This technical guide has provided an overview of the synthesis, reactivity, and potential applications of this compound, with the aim of stimulating further research and development utilizing this promising building block.

References

- 1. This compound | 37777-68-7 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Chloro-3-nitrophenylacetic acid, a key building block in medicinal and agrochemical research, presents unique synthetic challenges and necessitates rigorous characterization to ensure its suitability for downstream applications. This guide, designed for the discerning scientist, moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a framework for the robust and reliable synthesis and characterization of this versatile compound. As a self-validating system of protocols and analytical interpretations, this document is intended to empower researchers to confidently produce and verify this compound of high purity.

Section 1: Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 37777-68-7 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 101-107 °C | [1] |

| Boiling Point | 401.6°C at 760 mmHg | [3] |

| Density | 1.5±0.1 g/cm³ | [3] |

| Purity | ≥97% (HPLC) | [1] |

Safety Profile: this compound is classified as a skin irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.

Section 2: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and safety considerations. This guide will focus on three plausible and chemically robust methods, providing not just the "how" but the "why" behind each approach.

Oxidation of 4-Chloro-3-nitrotoluene

This is a direct and often high-yielding approach that leverages the conversion of a benzylic methyl group to a carboxylic acid. The choice of oxidant is critical to avoid degradation of the aromatic ring or unintended side reactions.

Causality of Experimental Choices: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation.[4][5] The reaction is typically carried out in a mixed solvent system, such as ethanol and water, to ensure the solubility of both the organic substrate and the inorganic oxidant.[4] The reaction temperature is maintained at a moderate level to control the exothermicity of the oxidation and prevent over-oxidation or decomposition.

Caption: Oxidation of 4-Chloro-3-nitrotoluene.

The Willgerodt-Kindler Reaction of 4-Chloro-3-nitroacetophenone

Causality of Experimental Choices: The reaction utilizes elemental sulfur and a secondary amine, typically morpholine, to form the thiomorpholide intermediate.[8] The high reaction temperatures are necessary to drive the complex rearrangement process. Subsequent acidic hydrolysis cleaves the thioamide to yield the desired carboxylic acid. The choice of a high-boiling solvent may be necessary to achieve the required reaction temperatures.[9]

Caption: Willgerodt-Kindler Reaction Pathway.

Hydrolysis of 2-(4-Chloro-3-nitrophenyl)acetonitrile

This route involves the conversion of a benzyl cyanide derivative to the corresponding carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions.[10][11]

Causality of Experimental Choices: Acid-catalyzed hydrolysis, often employing a strong mineral acid like sulfuric acid in an aqueous medium, is a common and effective method.[10] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate. The concentration of the acid and the reaction temperature are key parameters to control for efficient conversion.

Caption: Hydrolysis of Acetonitrile Derivative.

Section 3: Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are provided as a robust starting point for the synthesis of this compound.

Protocol for the Oxidation of 4-Chloro-3-nitrotoluene

Materials:

-

4-Chloro-3-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Ethanol

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrotoluene (1 equivalent) in a mixture of ethanol and water.[4]

-

Slowly add potassium permanganate (approximately 2 equivalents) in portions to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[4]

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

To the filtrate, add sodium bisulfite to quench any remaining potassium permanganate.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol for the Willgerodt-Kindler Reaction and Subsequent Hydrolysis

Materials:

-

4-Chloro-3-nitroacetophenone

-

Sulfur powder

-

Morpholine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 4-chloro-3-nitroacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).[8]

-

Heat the mixture to a vigorous reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into a beaker of ice water. The thiomorpholide intermediate should precipitate.

-

Collect the crude intermediate by vacuum filtration and wash with water.

-

In a separate flask, prepare a mixture of glacial acetic acid, water, and concentrated sulfuric acid.

-

Add the crude thiomorpholide to the acid mixture and heat on a steam bath for 2-4 hours to effect hydrolysis.[8]

-

Cool the reaction mixture and pour it into ice water. The crude this compound will precipitate.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Protocol for the Hydrolysis of 2-(4-Chloro-3-nitrophenyl)acetonitrile

Materials:

-

2-(4-Chloro-3-nitrophenyl)acetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution (e.g., 50% v/v).[10]

-

Add 2-(4-chloro-3-nitrophenyl)acetonitrile to the acid solution.

-

Heat the mixture to reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

-

The crude this compound will precipitate out of the solution.

-

Collect the product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from an appropriate solvent to yield the pure compound.

Section 4: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons should appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretches from the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (215.59 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) and cleavage of the benzylic C-C bond.

Section 5: Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently produce and verify this important chemical intermediate. The emphasis on causality and self-validating procedures is intended to empower scientists to not only replicate these methods but also to troubleshoot and adapt them as needed for their specific research and development goals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 37777-68-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Strategic Intermediate: A Technical Guide to 4-Chloro-3-nitrophenylacetic Acid in Modern Drug Discovery

Introduction: The Unseen Architect of Therapeutic Molecules

In the landscape of pharmaceutical synthesis, the journey from simple precursors to complex active pharmaceutical ingredients (APIs) is paved with critical chemical intermediates. Among these, 4-Chloro-3-nitrophenylacetic acid stands out as a versatile and highly reactive molecule, playing a pivotal role in the development of a range of therapeutics, most notably in the anti-inflammatory and analgesic drug sectors.[1][2] Its strategic substitution pattern—a chloro group, a nitro group, and a phenylacetic acid moiety—offers a playground for synthetic chemists to orchestrate a variety of chemical transformations with high specificity.

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, key chemical transformations, and its significant application as a precursor in the synthesis of prominent non-steroidal anti-inflammatory drugs (NSAIDs). The focus will be on not just the "how," but the "why"—elucidating the mechanistic rationale behind the synthetic strategies and experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 37777-68-7 | [3] |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [3] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 101-107 °C | [1] |

| Purity | ≥ 95-97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the oxidation of the readily available starting material, 4-chloro-3-nitrotoluene. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this benzylic oxidation.

Experimental Protocol: Oxidation of 4-chloro-3-nitrotoluene

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

4-chloro-3-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature control

-

Dropping funnel

-

Büchner funnel and filter flask

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-3-nitrotoluene (1 equivalent) and deionized water.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (approximately 2-3 equivalents) in deionized water. Heat the mixture of 4-chloro-3-nitrotoluene and water to reflux (approximately 95-100°C) with vigorous stirring.

-

Slowly add the potassium permanganate solution via the dropping funnel over a period of 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bisulfite to quench any excess potassium permanganate (the purple color will disappear completely).

-

Filter the hot mixture through a celite pad in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Isolation of Product: Combine the filtrates and cool in an ice bath. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. A pale yellow precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Purification (Optional): The crude product can be recrystallized from a mixture of ethanol and water to obtain a higher purity product.

Causality in the Synthesis: Understanding the Benzylic Oxidation

The choice of potassium permanganate as the oxidant is deliberate. It is a strong oxidizing agent capable of converting the methyl group of 4-chloro-3-nitrotoluene to a carboxylic acid.[4] The reaction is believed to proceed through a complex free-radical mechanism at the benzylic position, which is activated by the adjacent aromatic ring.[5] The presence of a hydrogen atom on the benzylic carbon is a prerequisite for this reaction to occur.[4] The alkaline or near-neutral conditions initially favor the formation of the potassium salt of the carboxylic acid, which is soluble in the aqueous reaction medium, facilitating the reaction. Subsequent acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Key Transformations: The Gateway to Bioactive Scaffolds

The true utility of this compound as an intermediate lies in the selective transformations of its functional groups. The reduction of the nitro group to an amine is a particularly crucial step, unlocking the potential for further molecular elaboration.

Chemoselective Reduction of the Nitro Group

The challenge in this transformation is to reduce the nitro group without affecting the chloro substituent or the carboxylic acid. Several methods can achieve this chemoselectivity.

Experimental Protocol 1: Reduction with Iron in Acidic Medium (Béchamp Reduction)

This classic and cost-effective method is widely used for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Iron powder (Fe)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chlorophenylacetic acid.

Experimental Protocol 2: Catalytic Hydrogenation

This method offers a cleaner reaction profile but requires specialized equipment.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Equipment:

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve or suspend this compound (1 equivalent) in ethanol.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-3-chlorophenylacetic acid.

Expert Insights on Reductant Selection

The choice between Fe/HCl and catalytic hydrogenation depends on several factors. The Fe/HCl method is robust, inexpensive, and does not require specialized high-pressure equipment.[6] However, the work-up can be cumbersome due to the formation of iron sludges. Catalytic hydrogenation is generally cleaner, with a simpler work-up, and often proceeds with higher yields.[7] The choice of catalyst is also critical; while Pd/C is highly efficient, there is a risk of dehalogenation (loss of the chloro group). Raney Nickel can sometimes be a better choice to minimize this side reaction. The selection of the reduction method should be based on the scale of the reaction, available equipment, and the sensitivity of other functional groups in more complex substrates.

Application in Drug Synthesis: The Path to Diclofenac

A prime example of the strategic importance of this compound is its role in the synthesis of Diclofenac, a widely used NSAID. The key intermediate derived from our title compound is 4-amino-3-chlorophenylacetic acid.

The Ullmann Condensation: Forging the Diclofenac Core

The synthesis of the diclofenac scaffold is achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation.[8][9] In this reaction, 4-amino-3-chlorophenylacetic acid is coupled with 1,2-dichlorobenzene.

Reaction Scheme:

Caption: Synthetic pathway to Diclofenac from this compound.

Mechanistic Rationale of the Ullmann Condensation

The Ullmann condensation is a powerful tool for the formation of carbon-nitrogen bonds.[8] The reaction mechanism is thought to involve the formation of a copper(I) species in situ, which then undergoes oxidative addition to the aryl halide (1,2-dichlorobenzene).[9] The resulting organocopper intermediate then reacts with the amine (4-amino-3-chlorophenylacetic acid) in a nucleophilic substitution, followed by reductive elimination to yield the final product, Diclofenac, and regenerate the copper catalyst.[9] The presence of a base is crucial to deprotonate the amine and facilitate its coordination to the copper center.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

This compound exemplifies the critical role of well-designed chemical intermediates in the efficient and scalable synthesis of pharmaceuticals. Its unique combination of functional groups allows for a series of controlled and high-yielding transformations, making it an invaluable building block for medicinal chemists. The journey from this seemingly simple molecule to a widely used therapeutic like Diclofenac underscores the elegance and power of synthetic organic chemistry. As the demand for novel and more effective drugs continues to grow, the strategic application of such versatile intermediates will remain a cornerstone of innovation in the pharmaceutical industry.

References

- 1. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid: From Historical Synthesis to Modern Applications